synthesis and properties of Methyl 2-bromo-3,5-dichloroisonicotinate
synthesis and properties of Methyl 2-bromo-3,5-dichloroisonicotinate
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-bromo-3,5-dichloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-bromo-3,5-dichloroisonicotinate, a halogenated pyridine derivative of significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo and chloro substituents on the isonicotinate scaffold offers distinct reactivity profiles, enabling a wide range of synthetic transformations for the construction of complex molecular architectures.
This document details a proposed synthetic pathway, provides in-depth experimental protocols, and outlines the expected physicochemical and spectroscopic properties to support its synthesis and characterization.
Proposed Synthetic Pathway
The synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate is most logically achieved via a two-step process. The foundational step is the synthesis of the precursor acid, 2-Bromo-3,5-dichloroisonicotinic acid, which is commercially available but whose synthesis is not widely documented. This is followed by a standard esterification reaction. This approach allows for clear purification of the intermediate acid before proceeding to the final ester product.
Caption: Proposed two-step synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate.
Experimental Protocols
The following protocols are designed to be self-validating, with detailed explanations for key experimental choices.
Step 1 (Proposed): Synthesis of 2-Bromo-3,5-dichloroisonicotinic Acid
The synthesis of the key intermediate, 2-Bromo-3,5-dichloroisonicotinic acid[1], is not well-documented in standard literature. A plausible approach involves the halogenation of a suitable isonicotinic acid precursor. The following is a generalized protocol based on established pyridine chemistry. A likely starting material would be 2-amino-3,5-dichloroisonicotinic acid, proceeding via a Sandmeyer-type reaction.
Materials:
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2-Amino-3,5-dichloroisonicotinic acid
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Hydrobromic acid (HBr), 48% aqueous solution
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Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
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Deionized water
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Diethyl ether
Procedure:
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Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 2-amino-3,5-dichloroisonicotinic acid in a 3:1 mixture of 48% HBr and water. Cool the mixture to 0-5°C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
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Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete.
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Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% HBr with gentle heating, then cool to room temperature.
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Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur. The reaction is highly exothermic and requires careful, portion-wise addition to maintain control.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1-2 hours to ensure the reaction goes to completion.
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Work-up and Purification: Cool the reaction mixture to room temperature. The solid product is collected by vacuum filtration.
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Wash the crude solid with cold deionized water to remove inorganic salts.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Bromo-3,5-dichloroisonicotinic acid. Dry the product under a vacuum.
Step 2: Synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate
This step employs the Fischer-Speier esterification, a classic and robust method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The use of a large excess of methanol serves both as the reagent and the solvent, driving the reaction equilibrium towards the product side.
Materials:
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2-Bromo-3,5-dichloroisonicotinic acid (1.0 eq)
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Methanol (MeOH), anhydrous (large excess, ~20-50 eq)
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Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~0.1-0.2 eq)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-Bromo-3,5-dichloroisonicotinic acid in a large excess of anhydrous methanol.[2]
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution. The addition is exothermic and should be done slowly.
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Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
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Quenching and Extraction: After completion, cool the reaction mixture to room temperature.[2] Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Reduce the volume of methanol using a rotary evaporator.
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Extract the aqueous residue with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
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Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous MgSO₄ or Na₂SO₄.[2]
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 2-bromo-3,5-dichloroisonicotinate.
Physicochemical and Spectroscopic Properties
The following tables summarize the key physical properties and the expected spectroscopic data for structural confirmation.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| CAS Number | Not assigned | The precursor acid is 343781-56-6[1]. |
| Molecular Formula | C₇H₄BrCl₂NO₂ | --- |
| Molecular Weight | 284.92 g/mol | --- |
| Appearance | Expected to be an off-white to pale yellow solid. | Based on similar compounds like Methyl 5-bromo-2-chloroisonicotinate[3]. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate). | General solubility for similar halogenated esters. |
| Melting Point | Not reported. Requires experimental determination. | --- |
Table 2: Spectroscopic Data for Structural Elucidation
This predictive data serves as a benchmark for researchers to confirm the successful synthesis of the target compound.
| Technique | Expected Data and Interpretation |
| ¹H NMR | δ ~8.3-8.6 ppm (s, 1H): A single peak corresponding to the lone aromatic proton at the C6 position. Its downfield shift is due to the deshielding effects of the electronegative nitrogen atom and halogen substituents.δ ~3.9-4.1 ppm (s, 3H): A single peak for the three protons of the methyl ester (-OCH₃) group.[4] |
| ¹³C NMR | ~163-166 ppm: Carbonyl carbon (C=O) of the ester.~145-155 ppm: Quaternary aromatic carbons attached to nitrogen and halogens (C2, C3, C5).~138-142 ppm: Quaternary aromatic carbon of the carboxylic group (C4).~120-125 ppm: Aromatic CH carbon (C6).~52-55 ppm: Methyl carbon (-OCH₃) of the ester.[4] |
| FT-IR (cm⁻¹) | ~1725-1740: Strong C=O stretch, characteristic of an ester carbonyl group.[5]~1250-1300: C-O stretch of the ester.~1000-1100: C-Cl stretch.~550-650: C-Br stretch. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A characteristic isotopic cluster of peaks will be observed due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl, ~3:1 ratio). The most abundant peaks in the cluster would be at m/z 283, 285, 287, and 289. |
Safety, Handling, and Storage
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Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids and halogenated compounds in a well-ventilated fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Halogenated organic compounds should be considered toxic and handled with care.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
References
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- Process for the preparation of 1-bromo-3,5-dichlorobenzene. Google Patents. Available from: https://patents.google.
- 2-Bromo-3,5-dichloropyridine | 14482-51-0. Tokyo Chemical Industry UK Ltd. Available from: https://www.tcichemicals.com/GB/en/p/B3734
- 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-5-dichlorotoluene
- Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Organic Syntheses, 95, 425-438. Available from: https://www.researchgate.
- Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses. (2015). Available from: http://www.orgsyn.org/demo.aspx?prep=v92p0148
- Methyl 3,5-dibromo-2-chloroisonicotinate | 2848724-58-1. BLD Pharm. Available from: https://www.bldpharm.com/products/2848724-58-1.html
- Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Anichem. Available from: https://www.anichem.
- Methyl 2-bromo-3-methylisonicotinate | 1227580-45-1. Merck. Available from: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bce081f
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- esterification of carboxylic acids with. Organic Syntheses Procedure. Available from: http://www.orgsyn.org/demo.aspx?prep=cv6p0241
- Methyl 5-bromo-2-chloroisonicotinate — Chemical Substance Information. NextSDS. Available from: https://www.nextsds.com/substance/886365-28-2
- Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. MDPI. (2021). Available from: https://www.mdpi.com/2073-4441/13/13/1820
- DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6484964/
- 2-Bromo-3,5-dichloroisonicotinic acid | CAS 343781-56-6. Santa Cruz Biotechnology. Available from: https://www.scbt.com/p/2-bromo-3-5-dichloroisonicotinic-acid-343781-56-6
- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Biogeosciences. (2013). Available from: https://bg.copernicus.org/articles/10/2867/2013/
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- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. ResearchGate. Available from: https://www.researchgate.
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